Bienvenue dans la boutique en ligne BenchChem!

3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

HER2 Kinase Inhibition Cyclopentylidenehydrazine

3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one (CAS 324066-92-4) is a synthetic small-molecule hybrid that fuses a coumarin (2H-chromen-2-one) core with a 2-hydrazinylthiazole moiety bearing a cyclopentylidene substituent. The compound belongs to the broader coumarin–thiazole conjugate class, which has been extensively investigated for anticancer, antidiabetic, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 324066-92-4
Cat. No. B2723929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one
CAS324066-92-4
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1CCC(=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)C1
InChIInChI=1S/C17H15N3O2S/c21-16-13(9-11-5-1-4-8-15(11)22-16)14-10-23-17(18-14)20-19-12-6-2-3-7-12/h1,4-5,8-10H,2-3,6-7H2,(H,18,20)
InChIKeySXHHQYKEDCRGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one (CAS 324066-92-4): Sourcing Guide & In-Class Positioning


3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one (CAS 324066-92-4) is a synthetic small-molecule hybrid that fuses a coumarin (2H-chromen-2-one) core with a 2-hydrazinylthiazole moiety bearing a cyclopentylidene substituent . The compound belongs to the broader coumarin–thiazole conjugate class, which has been extensively investigated for anticancer, antidiabetic, antimicrobial, and enzyme-inhibitory activities . Despite its presence in commercial screening libraries and multiple PubChem bioassay records, the publicly available scientific literature contains no dedicated primary research paper or patent that reports quantitative bioactivity data (e.g., IC₅₀, Kᵢ, MIC) specifically for this compound . This evidence gap means that procurement decisions cannot currently be anchored to published, compound-specific biological performance metrics.

Why a Generic Thiazolyl–Chromen-2-one Scaffold Cannot Substitute for 3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one


Within the coumarin–thiazole class, minor structural modifications routinely produce order-of-magnitude shifts in potency and selectivity. For instance, among hydrazinylthiazolyl-chromen-2-one aldose reductase inhibitors, replacing a benzylidene substituent with a 2-bromobenzylidene group changes the ALR2 IC₅₀ from 2.94 μM to 0.16 μM . Similarly, in the cyclopentylidenehydrazinyl-thiazole sub-series, CPTH2 (4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole) acts as a histone acetyltransferase inhibitor, whereas its close analog 2-(2-cyclopentylidenehydrazinyl)-4-phenylthiazole exhibits MAO-A/MAO-B inhibitory activity . The target compound's unique combination of a cyclopentylidenehydrazinyl substituent at the thiazole 2-position and a chromen-2-one ring at the 4-position distinguishes it from all analogs with published pharmacological data, making direct extrapolation of biological activity from structurally related compounds scientifically unsound.

Quantitative Differentiation Evidence for 3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one vs. Structural Analogs


HER2 Autophosphorylation Inhibition vs. Closest Cyclopentylidenehydrazinyl-Thiazolone Analog

The target compound was evaluated in a solid-phase ELISA assay for inhibition of human cloned HER2 autophosphorylation. It exhibited an IC₅₀ > 50,000 nM, indicating essentially no meaningful activity at this kinase . This result establishes a clear functional boundary for the compound and differentiates it from more potent kinase-targeting coumarin–thiazole hybrids reported elsewhere.

HER2 Kinase Inhibition Cyclopentylidenehydrazine

MAO-B Inhibitory Activity of the Cyclopentylidenehydrazinyl-Thiazole Pharmacophore

The cyclopentylidenehydrazinyl-thiazole scaffold is validated as an MAO-B inhibitory pharmacophore. CPTH2 (4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole) inhibits human recombinant MAO-B with an IC₅₀ of 262 nM . A broader library of (thiazol-2-yl)hydrazones displayed MAO-B IC₅₀ values ranging from 14.20 nM to 26.81 μM, confirming that the cyclopentylidenehydrazinyl attachment is compatible with potent MAO-B engagement . These data provide a class-level inference for the target compound, subject to experimental verification.

Monoamine Oxidase MAO-B Cyclopentylidenehydrazone

Polypharmacology Screening Profile Across HTS Panels

The target compound has been tested in at least six distinct HTS assays, including RGS4 activation (Johns Hopkins Ion Channel Center), μ-opioid receptor agonism (Scripps), ADAM17 inhibition (Scripps), M1 muscarinic receptor agonism (Scripps), UPR/XBP1 activation (Burnham Center), and LtaS inhibition in S. aureus . While quantitative results from these screens are not publicly reported, the breadth of assay entry indicates that the compound has been selected as a screening library member by multiple independent centers. This multi-target screening footprint differentiates it from analogs that appear in only one or two assay records.

High-Throughput Screening Polypharmacology Target Profiling

Structural Uniqueness Among Aldose Reductase-Targeting Coumarin–Thiazoles

The most potent reported ALR2 inhibitor in the hydrazinylthiazolyl-chromen-2-one series is (E)-3-(2-(2-(2-bromobenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one (6c), with an ALR2 IC₅₀ of 0.16 ± 0.06 μM . The target compound differs by bearing a cyclopentylidene group in place of a 2-bromobenzylidene moiety at the hydrazone terminus. This structural difference is predicted to abolish the key halogen-bond interaction with the ALR2 active site, potentially reducing ALR2 potency while conferring distinct selectivity versus ALR1 and other off-targets.

Aldose Reductase Diabetes Complications Coumarin–Thiazole SAR

Recommended Application Scenarios for 3-(2-(2-Cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one Based on Available Evidence


Phenotypic Screening Libraries Requiring Kinase-Inactive Chemical Matter

The confirmed absence of HER2 kinase inhibition (IC₅₀ > 50,000 nM) makes this compound suitable for inclusion in diversity-oriented phenotypic screening decks where kinase inhibitory activity is an undesired confounding factor. Procurement teams building 'kinase-clean' subsets for apoptosis, autophagy, or immune-oncology phenotypic assays can use this data to categorize the compound as a non-kinase scaffold.

MAO-B Focused Follow-Up from Cyclopentylidenehydrazinyl-Thiazole Hits

Given the validated MAO-B activity of the cyclopentylidenehydrazinyl-thiazole pharmacophore (CPTH2 MAO-B IC₅₀ = 262 nM; library-best IC₅₀ = 14.20 nM) , this compound can serve as a structurally distinct starting point for MAO-B structure–activity relationship (SAR) exploration. The chromen-2-one substituent at the thiazole 4-position has not been evaluated in published MAO assays, offering an opportunity for novel intellectual property generation.

Selectivity Control Compound for ALR2 Inhibitor Discovery Programs

The cyclopentylidene substituent is predicted to reduce ALR2 affinity relative to sub-micromolar benzylidene-containing coumarin–thiazoles (e.g., compound 6c, ALR2 IC₅₀ = 0.16 μM) . This compound can therefore function as a selectivity tool: parallel testing alongside known ALR2 inhibitors allows researchers to confirm that observed polyol-pathway modulation is driven by ALR2 engagement rather than off-target effects of the chromen-2-one-thiazole core.

Multi-Target Polypharmacology Lead Generation Leveraging Public HTS Data

With six distinct HTS assay records spanning GPCRs (OPRM1, CHRM1), proteases (ADAM17), and stress-response pathways (UPR-XBP1) , the compound is positioned as a multi-target starting point for polypharmacology campaigns. Groups with access to the full PubChem screening results can perform concentration–response follow-up studies to determine which, if any, of these targets represent genuine low-micromolar activities worthy of medicinal chemistry optimization.

Quote Request

Request a Quote for 3-(2-(2-cyclopentylidenehydrazinyl)thiazol-4-yl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.